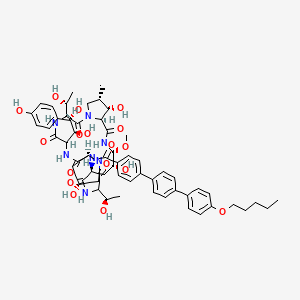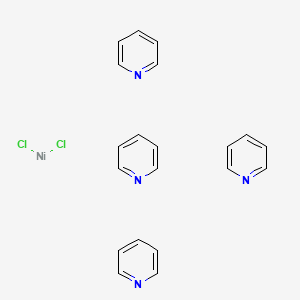
(Nicl2(PY)4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a nickel complex where the nickel ion is coordinated by four pyridine ligands and two chloride ions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
Tetrapyridyl nickel (II) dichloride can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of nickel(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
NiCl2+4C5H5N→NiCl2(C5H5N)4
Industrial Production Methods
In an industrial setting, the production of tetrapyridyl nickel (II) dichloride involves similar principles but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Tetrapyridyl nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with tetrapyridyl nickel (II) dichloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
科学的研究の応用
Tetrapyridyl nickel (II) dichloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrapyridyl nickel (II) dichloride involves its ability to coordinate with various ligands and participate in electron transfer processes. The nickel ion in the complex can undergo changes in oxidation state, facilitating various catalytic reactions. The pyridine ligands stabilize the nickel ion and influence its reactivity .
類似化合物との比較
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without pyridine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Nickel(II) 2,2’-bipyridine complex: A nickel complex with bipyridine ligands.
Uniqueness
Tetrapyridyl nickel (II) dichloride is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other nickel complexes. The presence of four pyridine ligands allows for versatile applications in catalysis and coordination chemistry .
特性
分子式 |
C20H20Cl2N4Ni |
|---|---|
分子量 |
446.0 g/mol |
IUPAC名 |
dichloronickel;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
KIESYLFSGNDAGD-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
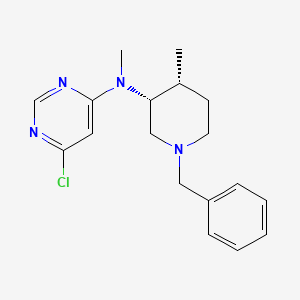
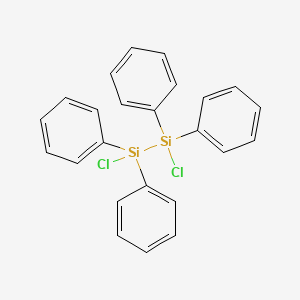

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
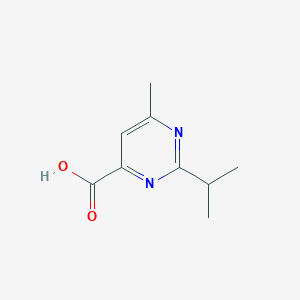

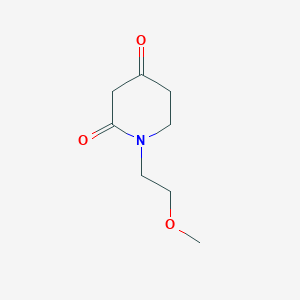
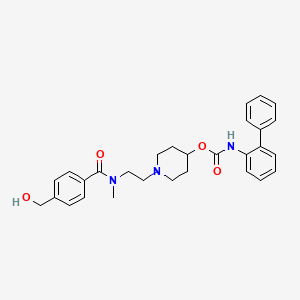

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

